

An In-depth Technical Guide to the Chemical Structure of Taxinine M

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **Taxinine M**, a tetracyclic taxane diterpenoid. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product synthesis, and pharmacology.

Introduction

Taxinine M is a naturally occurring taxane isolated from various species of the yew tree (Taxus), including Taxus brevifolia, Taxus chinensis, and Taxus mairei[1]. Like other members of the taxane family, such as the prominent anticancer drug Paclitaxel (Taxol), **Taxinine M** possesses a complex and highly oxygenated tetracyclic core structure. While not as biologically potent as Paclitaxel, **Taxinine M** and its analogues are of significant interest to the scientific community for their potential as scaffolds for the synthesis of novel therapeutic agents and for their role in understanding the structure-activity relationships of taxane compounds[2].

This document details the chemical structure of **Taxinine M**, presents its physicochemical and spectroscopic data, outlines the experimental protocols for its isolation and structure elucidation, and provides a visual representation of the experimental workflow.

Chemical Structure and Properties



The chemical structure of **Taxinine M** was first elucidated in 1991 by Beutler et al. through extensive spectroscopic analysis[3]. It is a tetracyclic diterpenoid characterized by a bridged taxane core.

2.1. 2D Chemical Structure

A 2D representation of the chemical structure of **Taxinine M**.

2.2. Physicochemical Properties

The key physicochemical properties of **Taxinine M** are summarized in the table below.

Property	Value	Reference	
Molecular Formula	C35H42O14	[1]	
Molecular Weight	686.7 g/mol	[1]	
CAS Number	135730-55-1	[1]	
IUPAC Name	[(1R,2R,3S,4R,5R,6S,8S,10R, 11R,12R,15S)-3,4,6,11- tetraacetyloxy-2,8-dihydroxy- 1,15-dimethyl-9-methylidene- 14-oxo-16- oxatetracyclo[10.5.0.0 ² ,1 ⁵ .0 ⁵ ,1 ⁰] heptadecan-5-yl]methyl benzoate	[1]	
Appearance	White amorphous solid		

Spectroscopic Data

The structural elucidation of **Taxinine M** was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The following tables present the ¹H and ¹³C NMR spectral data as reported by Beutler et al. (1991) in CDCl₃.

3.1. ¹H NMR Data



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data sourced from			
Beutler et al., J. Nat.			
Prod. 1991, 54, 3,			
893-897. Complete			
data is available in the			
original publication.			

3.2. ¹³C NMR Data

Carbon	Chemical Shift (δ, ppm)
	* * * * *

Data sourced from Beutler et al., J. Nat. Prod. 1991, 54, 3, 893-897. Complete data is available in the original publication.

Experimental Protocols

The following sections describe the generalized experimental procedures for the isolation and structure elucidation of **Taxinine M**, based on the methods reported for taxanes. The definitive protocol is detailed in Beutler et al. (1991)[3].

4.1. Isolation of **Taxinine M** from Taxus brevifolia

The isolation of **Taxinine M** from the bark of Taxus brevifolia typically involves a multi-step extraction and chromatographic purification process.

- Extraction: The dried and ground bark of Taxus brevifolia is extracted with a polar solvent, such as a methanol/water or ethanol/water mixture, to obtain a crude extract containing a complex mixture of taxanes and other secondary metabolites.
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between water and a series of organic solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.



- Column Chromatography: The fraction enriched with taxanes is further purified using a series
 of column chromatographic techniques. This may include:
 - Silica Gel Chromatography: To separate compounds based on polarity.
 - Reversed-Phase (C18) Chromatography: To separate compounds based on hydrophobicity.
 - High-Performance Liquid Chromatography (HPLC): For final purification of the target compound to homogeneity.
- Crystallization/Precipitation: The purified **Taxinine M** is obtained as a solid, often an amorphous powder, after removal of the solvent.

4.2. Structure Elucidation

The chemical structure of the isolated **Taxinine M** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact molecular weight and elemental composition of the molecule, allowing for the
 deduction of the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, as well as their connectivity through spin-spin coupling.
 - 13C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, aliphatic).
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O), and esters (C-O-C=O).

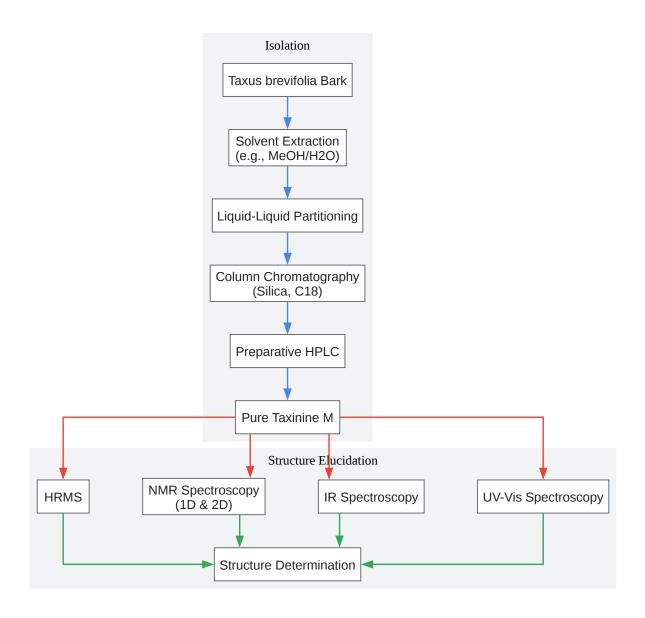


• Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings and conjugated systems.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Taxinine M**.





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A diagram illustrating the experimental workflow for the isolation and structure elucidation of **Taxinine M**.

Conclusion

This technical guide provides a foundational understanding of the chemical structure of **Taxinine M**. The detailed physicochemical and spectroscopic data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and synthetic organic chemistry. Further investigation into the biological activities and synthetic accessibility of **Taxinine M** and its derivatives may unveil new opportunities for the development of novel therapeutic agents.

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